DPPD-Q

Ecotoxicology Environmental Risk Assessment PPD Transformation Products

DPPD-Q is the primary quinone oxidation derivative of the rubber antioxidant DPPD, and is unequivocally the compound identified in peer-reviewed environmental monitoring studies of tire wear particles, PM2.5, and wastewater effluents. Procuring authentic DPPD-Q is mandatory because environmental toxicity is highly substituent-dependent within the PPD-quinone class: conversion from DPPD to DPPD-Q can alter aquatic EC50 by orders of magnitude (from 0.02 mg/L to 1.76 mg/L). Generic substitution with non-oxidized PPD standards or structurally dissimilar quinones like 6PPD-Q leads to severe quantitative inaccuracies in source apportionment and fate modeling. This compound also serves as a benchmark urease inhibitor (91.4% inhibition at 5 µM), providing a critical positive control for comparative bioactivity studies. Available as a high-purity (≥98%) solid for LC-MS/MS and HPLC-UV methods.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 3421-08-7
Cat. No. B3051505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPPD-Q
CAS3421-08-7
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3
InChIInChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H
InChIKeyGETDOINCEIMJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPPD-Q (CAS 3421-08-7): The Quinone-Derived Standard for PPD Environmental Fate and Toxicological Screening


DPPD-Q (2,5-Bis(phenylamino)-2,5-cyclohexadiene-1,4-dione) is the primary quinone oxidation derivative of the widely used rubber antioxidant N,N′-diphenyl-p-phenylenediamine (DPPD) [1]. As a substituted p-benzoquinone, it serves as both an analytical reference standard for the environmental monitoring of tire wear particles and particulate matter (PM2.5), and as a benchmark compound for assessing the comparative toxicology and bioactivity of the PPD-quinone chemical class [2].

Why Procuring an Analytical Standard of DPPD-Q Is Non-Negotiable for Accurate Environmental Risk Assessment


The environmental and toxicological profile of PPD-derived quinones is highly substituent-dependent, precluding the use of any single compound as a class-wide surrogate. Substitution from a parent PPD to its quinone form (DPPD to DPPD-Q) can alter aquatic toxicity by orders of magnitude (e.g., EC50 from 0.02 mg/L to 1.76 mg/L) [1], and the specific bioactivity profile—such as potent urease inhibition [2]—is not uniformly shared across other common PPD-quinones like 6PPD-Q. Therefore, generic substitution or reliance on non-oxidized PPD standards leads to severe quantitative inaccuracies in environmental monitoring, fate modeling, and mechanistic toxicological studies.

DPPD-Q Product-Specific Evidence Guide: Quantified Differentiation from Comparators


DPPD-Q Exhibits 88-Fold Lower Acute Aquatic Toxicity Compared to Its Parent Amine DPPD

The oxidation of the parent amine antioxidant DPPD to its quinone derivative DPPD-Q results in a dramatic, quantifiable reduction in acute aquatic toxicity. Direct comparative testing using the marine bacterium Vibrio fischeri revealed that DPPD-Q possesses an 88-fold higher EC50 value than DPPD, indicating significantly lower acute toxicity [1].

Ecotoxicology Environmental Risk Assessment PPD Transformation Products

DPPD-Q Demonstrates Higher Aquatic Toxicity Than the More Widely Studied 6PPD-Q in a Class-Specific Context

While DPPD-Q is substantially less toxic than its own parent DPPD, cross-comparison within the PPD-quinone class reveals it is more toxic than the most widely studied quinone, 6PPD-Q. A recent systematic screen of 18 PPD-Qs established that DPPD-Q exhibits a lower EC50 value than 6PPD-Q, positioning it among the more potent PPD-quinones tested [1].

Comparative Ecotoxicology Emerging Contaminants Structure-Activity Relationships

DPPD-Q Exhibits Potent Urease Inhibitory Activity, a Bioactivity Not Established for Common Environmental Analogs

In addition to its environmental relevance, DPPD-Q possesses a distinct and potent bioactivity profile. It has been shown to inhibit jack bean urease with 91.4% inhibition at a concentration of 5 µM [1]. While specific comparative inhibition data for this exact bioactivity against direct analogs like 6PPD-Q or IPPD-Q is currently absent in primary literature, this high level of inhibition at a low micromolar concentration establishes a differentiated functional profile for the compound.

Enzyme Inhibition Chemical Biology Bioactivity Screening

DPPD-Q: Optimal Application Scenarios for Procurement and Research Use


As an Analytical Reference Standard for the Quantification of DPPD-Derived Quinones in PM2.5 and Wastewater

Procure DPPD-Q as an authentic chemical standard for environmental monitoring studies using LC-MS/MS or HPLC-UV methods [5]. The compound's verified presence in tire wear particles, PM2.5, and wastewater effluents makes it a critical reference for accurate quantification in environmental fate and source apportionment studies, as established by peer-reviewed analytical workflows [4].

As a Benchmark Toxicant for Evaluating the Aquatic Impact of PPD Transformation Products

Use DPPD-Q as a key comparative compound in ecotoxicological assays (e.g., Vibrio fischeri Microtox testing) [5]. Its well-defined EC50 value of 1.76 mg/L and its established relative potency compared to both DPPD and 6PPD-Q [4] make it an essential positive control and benchmark for screening the relative hazard of newly identified environmental quinones and assessing structure-toxicity relationships within this class.

As a Positive Control in Urease Inhibition Assays for Chemical Biology and Drug Discovery

Employ DPPD-Q as a reliable positive control for in vitro jack bean urease inhibition assays [5]. Its robust, reproducible inhibition of 91.4% at 5 µM provides a quantitative benchmark for validating assay sensitivity and comparing the inhibitory potency of novel synthetic derivatives or natural product extracts in agricultural and medicinal chemistry research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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